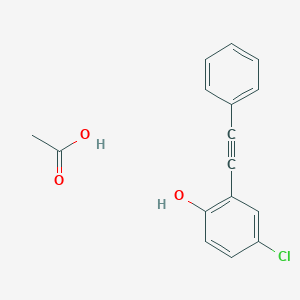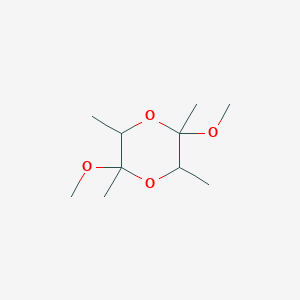![molecular formula C34H36F2O2 B12562279 1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] CAS No. 143098-00-4](/img/structure/B12562279.png)
1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] is a complex organic compound characterized by its unique structure, which includes a phenylene core connected by ethyne linkages to two fluorinated benzene rings with hexyloxy substituents
准备方法
The synthesis of 1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] typically involves multiple steps:
Synthetic Routes: The preparation begins with the synthesis of the phenylene core, followed by the introduction of ethyne linkages through Sonogashira coupling reactions. The final step involves the attachment of the fluorinated benzene rings with hexyloxy substituents.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Catalysts like palladium and copper iodide are commonly used in the coupling reactions, with solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反应分析
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethyne linkages.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of new derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated hydrocarbons.
科学研究应用
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: In materials science, it is used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] involves its interaction with molecular targets through its ethyne linkages and fluorinated benzene rings. These interactions can affect various pathways, including electron transfer processes and molecular recognition events. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] can be compared with similar compounds such as:
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(methoxy)benzene]: This compound has methoxy substituents instead of hexyloxy, which can affect its solubility and reactivity.
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-chloro-4-(hexyloxy)benzene]: The presence of chlorine instead of fluorine can lead to different chemical properties and reactivity.
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(ethoxy)benzene]: The ethoxy substituents can influence the compound’s electronic properties and interactions with other molecules.
These comparisons highlight the uniqueness of 1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] in terms of its specific substituents and their effects on the compound’s properties and applications.
属性
CAS 编号 |
143098-00-4 |
|---|---|
分子式 |
C34H36F2O2 |
分子量 |
514.6 g/mol |
IUPAC 名称 |
2-fluoro-4-[2-[4-[2-(3-fluoro-4-hexoxyphenyl)ethynyl]phenyl]ethynyl]-1-hexoxybenzene |
InChI |
InChI=1S/C34H36F2O2/c1-3-5-7-9-23-37-33-21-19-29(25-31(33)35)17-15-27-11-13-28(14-12-27)16-18-30-20-22-34(32(36)26-30)38-24-10-8-6-4-2/h11-14,19-22,25-26H,3-10,23-24H2,1-2H3 |
InChI 键 |
JUSHKWRDOGWYQA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=C(C=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC(=C(C=C3)OCCCCCC)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
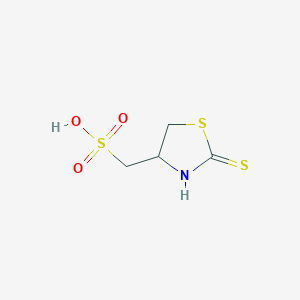
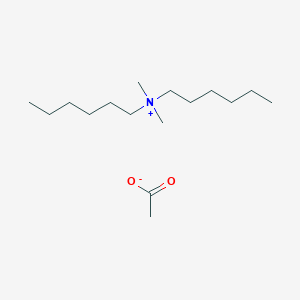
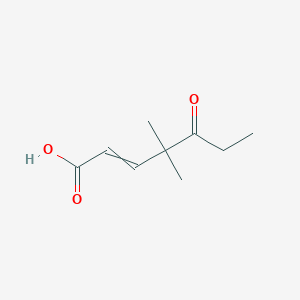
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)


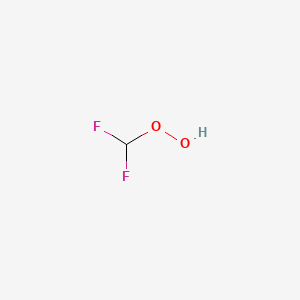
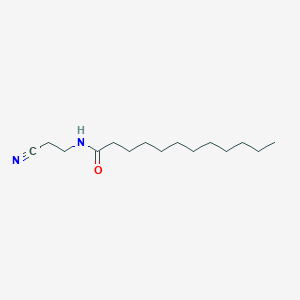
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)


